3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
3-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a partially saturated quinazolinone core. The molecule includes a methoxy group at the 3-position of the benzamide ring and a methyl substituent at the 7-position of the tetrahydroquinazolinone scaffold. This structure is associated with kinase inhibitory activity, particularly targeting enzymes like Polo-like kinase 1 (PLK1) and anaplastic lymphoma kinase (ALK) .
Properties
IUPAC Name |
3-methoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-6-14-13(15(21)7-10)9-18-17(19-14)20-16(22)11-4-3-5-12(8-11)23-2/h3-5,8-10H,6-7H2,1-2H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFAXQBBSLGERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The benzamide moiety is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the quinazolinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Modifications
The compound shares a common scaffold with several kinase inhibitors, differing primarily in substituents on the benzamide and tetrahydroquinazolinone moieties. Key analogues include:
Key Observations:
- Methoxy Group : The 3-methoxy group on the benzamide ring is conserved across multiple analogues (e.g., BI-2536, Compound 7 ), suggesting its role in hydrogen bonding with kinase active sites .
- Tetrahydroquinazolinone Substituents: 7-Methyl Group: Present in the target compound, this substituent may reduce steric hindrance compared to bulkier groups (e.g., isopropyl in BI-2536) but could lower selectivity . Alkyl/Aryl Modifications: Cyclopentyl (BI-2536) and isopropyl (Compound 8 ) groups enhance kinase selectivity by filling hydrophobic pockets.
- Piperidine/Piperidinyl Additions : Analogues with piperidinyl groups (e.g., Compound 1 ) exhibit improved cell permeability and bioavailability due to increased basicity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antioxidative effects, based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
This compound features a methoxy group and a tetrahydroquinazoline moiety that are integral to its biological activity.
Antiproliferative Activity
Research has shown that derivatives of compounds similar to 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HEK293 (human embryonic kidney)
- IC50 Values :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MCF-7 | 1.2 |
| Compound 11 | HCT116 | 3.7 |
| Compound 12 | HEK293 | 5.3 |
These findings indicate a selective cytotoxicity towards certain cancer cells, suggesting potential for therapeutic applications.
Antibacterial Activity
In addition to antiproliferative effects, the compound has shown promising antibacterial activity. The presence of methoxy and hydroxy groups enhances the compound's ability to disrupt bacterial membranes.
-
Tested Strains :
- Gram-positive: Enterococcus faecalis
- Gram-negative: Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
Antioxidative Activity
Antioxidative properties are crucial for mitigating oxidative stress in cells. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.
- Mechanism :
-
Comparison with Standards :
- Several tested compounds showed significantly improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene).
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of benzamide compounds to assess their biological activities comprehensively:
- Study on Benzimidazole Derivatives :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
